LCH-7749944 is a quinazoline-derivative small molecule inhibitor targeting p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in oncogenic signaling pathways. Functionally, it disrupts cell proliferation, migration, and invasion by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway, making it a critical tool for cancer research, particularly in gastric and other gastrointestinal cancers where PAK4 is often overexpressed. The compound also provides a mechanism to study crosstalk between PAK4 and EGFR, as its inhibition of PAK4 leads to a subsequent reduction in EGFR activity. Its utility is rooted in its ability to probe pathways that confer resistance to conventional chemotherapeutics like cisplatin.
While multiple inhibitors target the p21-activated kinase (PAK) family, they are not functionally equivalent, and substitution can compromise experimental outcomes. LCH-7749944 shows a distinct inhibitory profile with a reported IC50 of 14.93 μM for PAK4 and weaker effects on other isoforms like PAK1, PAK5, and PAK6. This contrasts with pan-PAK inhibitors like FRAX486, which potently inhibit PAK1/2/3 (IC50s of 14-39 nM) but are significantly less active against PAK4 (IC50 = 575 nM). Conversely, highly potent PAK4 inhibitors like PF-3758309 (Kd = 2.7 nM) may be unsuitable for studies requiring the mid-micromolar activity profile of LCH-7749944. Furthermore, its specific effect of downregulating EGFR activity via PAK4 inhibition is a key differentiator from broad-spectrum kinase inhibitors like Staurosporine, which also inhibit PAK4 but have widespread off-target effects that would confound pathway-specific conclusions.
LCH-7749944 demonstrates specific, moderate potency against p21-activated kinase 4 (PAK4) in biochemical assays, with a reported half-maximal inhibitory concentration (IC50) of 14.93 μM. This level of activity is sufficient to effectively suppress downstream signaling in cellular models. It has been noted to have a less potent inhibitory effect against other PAK isoforms such as PAK1, PAK5, and PAK6, providing a degree of selectivity for PAK4-centric pathway analysis.
| Evidence Dimension | In Vitro Kinase Inhibition (IC50) |
| Target Compound Data | 14.93 μM (against PAK4) |
| Comparator Or Baseline | PF-3758309: Kd = 2.7 nM (high-potency comparator); FRAX486: IC50 = 575 nM (low-potency comparator for PAK4) |
| Quantified Difference | Positioned in a useful mid-micromolar range, distinct from nanomolar-potency inhibitors. |
| Conditions | Biochemical kinase activity assay. |
This specific potency allows for dose-dependent studies of the PAK4 pathway without the immediate, overwhelming off-target effects often seen with nanomolar inhibitors at higher concentrations.
In human gastric cancer cell lines (SGC7901), treatment with LCH-7749944 leads to a quantifiable, dose-dependent decrease in the phosphorylation levels of PAK4 and its downstream effectors. At concentrations between 5 and 30 μM, the compound markedly reduces levels of phospho-PAK4, phospho-c-Src, and phospho-EGFR, confirming its mechanism of action within the intended cellular signaling cascade. This provides direct evidence of target engagement and functional pathway inhibition in a relevant cancer model.
| Evidence Dimension | Phosphoprotein Level Reduction (Western Blot) |
| Target Compound Data | Dramatically decreases p-PAK4, p-c-Src, and p-EGFR levels at 5-30 μM. |
| Comparator Or Baseline | Untreated or vehicle-treated control cells showing baseline phosphorylation. |
| Quantified Difference | Visually and densitometrically significant reduction in phosphorylation signal in a dose-dependent manner. |
| Conditions | 24-hour treatment of SGC7901 human gastric cancer cells. |
This demonstrates that the compound is cell-permeable and effectively engages its target pathway in a complex biological system, a critical prerequisite for its use as a reliable research tool.
For practical laboratory use, LCH-7749944 exhibits high solubility in common organic solvents, facilitating the preparation of high-concentration stock solutions. It is soluble in both DMSO and Ethanol at concentrations up to 70 mg/mL (199.76 mM). The compound is insoluble in water, which is typical for this class of molecule and necessitates a solvent-based stock for preparing aqueous buffers for cell culture experiments. For in vivo work, it can be prepared as a homogeneous suspension in CMC-Na at ≥5 mg/mL.
| Evidence Dimension | Solubility |
| Target Compound Data | 70 mg/mL in DMSO; 70 mg/mL in Ethanol |
| Comparator Or Baseline | Insoluble in water |
| Quantified Difference | High solubility in standard solvents allows for flexible experimental design and minimized solvent volume in assays. |
| Conditions | Standard laboratory conditions for solution preparation. |
High solubility in DMSO and ethanol simplifies stock solution preparation and experimental workflow, reducing the risk of compound precipitation and ensuring accurate, reproducible dosing in cellular assays.
Due to its demonstrated ability to reduce EGFR phosphorylation secondary to PAK4 inhibition, LCH-7749944 is the right choice for studies designed to specifically dissect the PAK4-mediated regulation of EGFR activity. Its moderate potency allows for titratable effects on the pathway.
The compound's proven efficacy in suppressing proliferation and migration in gastric cancer cell lines, coupled with its defined IC50, makes it ideal for establishing dose-dependent effects on these phenotypes while confirming target engagement through analysis of phosphoprotein levels.
Given that PAK4 overexpression is linked to cisplatin resistance in gastric cancer, LCH-7749944 can be used as a tool to explore whether inhibiting the PAK4 pathway can re-sensitize resistant cells to cisplatin or other DNA-damaging agents.